(E)-2-(4-acetylpiperazin-1-yl)-5-(4-hydroxy-3-nitrobenzylidene)thiazol-4(5H)-one
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Description
Scientific Research Applications
Antiviral Properties
Thiazolidinones, such as those studied by Stachulski et al. (2011), have shown promising antiviral properties, particularly against hepatitis B virus replication. The study focused on a range of thiazolides, highlighting their potential as novel antiviral agents. The research indicates a significant correlation between the structural parameters of thiazolides and their effectiveness in inhibiting viral replication, suggesting a mechanism of action that could be explored for the specified compound (Stachulski et al., 2011).
Anticonvulsant Activity
Research on thiazole-bearing 4-thiazolidinones by Mishchenko et al. (2020) demonstrates their potential as anticonvulsant agents. The study synthesized and tested various derivatives for their anticonvulsant properties in models of pentylenetetrazole-induced seizures and maximal electroshock seizure tests, identifying several compounds with excellent activity. This suggests the structural framework of thiazolidinones could be beneficial for developing new treatments for epilepsy and related conditions (Mishchenko et al., 2020).
Antimicrobial and Anticancer Properties
A study by Deep et al. (2014) on 4-thiazolidinone derivatives revealed significant biological activity against various microorganisms. Certain derivatives exhibited potent antimicrobial properties, suggesting the potential of thiazolidinones in developing new antimicrobial agents. Additionally, this class of compounds has been investigated for anticancer activities, indicating their versatile therapeutic potential (Deep et al., 2014).
Properties
IUPAC Name |
(5E)-2-(4-acetylpiperazin-1-yl)-5-[(4-hydroxy-3-nitrophenyl)methylidene]-1,3-thiazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O5S/c1-10(21)18-4-6-19(7-5-18)16-17-15(23)14(26-16)9-11-2-3-13(22)12(8-11)20(24)25/h2-3,8-9,22H,4-7H2,1H3/b14-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZGRSOYFBGDOSF-NTEUORMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC(=O)C(=CC3=CC(=C(C=C3)O)[N+](=O)[O-])S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCN(CC1)C2=NC(=O)/C(=C\C3=CC(=C(C=C3)O)[N+](=O)[O-])/S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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